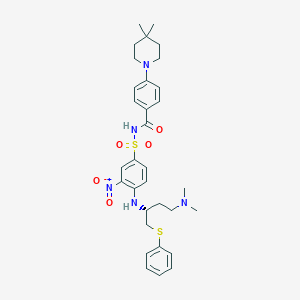

A-385358

Vue d'ensemble

Description

A-385358 est un inhibiteur sélectif des protéines Bcl-XL et Bcl-2, impliquées dans le lymphome à cellules B. Il a été étudié pour son potentiel thérapeutique contre le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses en inhibant ces protéines anti-apoptotiques .

Applications De Recherche Scientifique

A-385358 a plusieurs applications en recherche scientifique :

Recherche sur le cancer : Il est principalement utilisé dans la recherche sur le cancer pour étudier ses effets sur l'induction de l'apoptose dans les cellules cancéreuses.

Études biologiques : Le composé est utilisé pour étudier le rôle des protéines Bcl-XL et Bcl-2 dans la survie cellulaire et l'apoptose.

Développement de médicaments : This compound sert de composé de tête dans le développement de nouveaux médicaments ciblant les protéines Bcl-XL et Bcl-2 pour la thérapie anticancéreuse.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux sillons hydrophobes des protéines Bcl-XL et Bcl-2, inhibant leurs fonctions anti-apoptotiques. Cette liaison perturbe l'interaction entre ces protéines et les protéines pro-apoptotiques comme la protéine X associée à Bcl-2 (Bax) et l'antagoniste/tueur homologue de Bcl-2 (Bak), conduisant à l'activation de la voie apoptotique. La plus grande affinité du composé pour Bcl-XL par rapport à Bcl-2 le rend particulièrement efficace dans les cellules qui dépendent de Bcl-XL pour leur survie .

Mécanisme D'action

Target of Action

A-385358, also known as N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide or Phenylpiperidine, 1a, is a selective inhibitor of Bcl-XL . The primary targets of this compound are the Bcl-XL and Bcl-2 proteins, with Ki values of 0.80 nM and 67 nM respectively . These proteins are members of the Bcl-2 family and play crucial roles in the regulation of apoptosis, contributing to cell survival .

Mode of Action

This compound interacts with its targets, Bcl-XL and Bcl-2, by binding to them selectively . This interaction inhibits the function of these proteins, leading to changes in the cell’s apoptotic processes . The compound has a greater affinity for the Bcl-XL protein compared to Bcl-2 .

Biochemical Pathways

The inhibition of Bcl-XL and Bcl-2 by this compound affects the apoptosis pathway . This results in an increase in caspase-3 activity and stimulates the release of cytochrome c from mitochondria . These changes lead to cell death, particularly in cells that are dependent on Bcl-XL for survival .

Result of Action

The result of this compound’s action is cell death, particularly in cells that are dependent on Bcl-XL for survival . This is achieved through the increase in caspase-3 activity and the release of cytochrome c from mitochondria, leading to apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other agents such as paclitaxel . .

Méthodes De Préparation

La synthèse d'A-385358 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures. Une méthode implique la réaction de l'acide 4-(4,4-diméthylpipéridin-1-yl)benzoïque avec le chlorure de 3-nitrobenzènesulfonyle pour former un intermédiaire, qui est ensuite mis à réagir avec la ®-3-diméthylamino-1-[(phénylsulfanyl)méthyl]propylamine pour donner l'this compound . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées.

Analyse Des Réactions Chimiques

A-385358 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Le groupe nitro dans this compound peut être réduit en groupe amino en utilisant des agents réducteurs courants comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le composé peut subir des réactions de substitution, en particulier sur les cycles aromatiques, dans des conditions appropriées.

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux, des catalyseurs comme le palladium sur carbone, et divers acides et bases. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

Comparaison Avec Des Composés Similaires

A-385358 est comparé à d'autres inhibiteurs de Bcl-XL tels que :

S44563 : Un autre inhibiteur de Bcl-XL avec des effets apoptotiques similaires.

WEHI-539 : Un inhibiteur sélectif de Bcl-XL avec une grande affinité et une grande spécificité.

This compound est unique en raison de son inhibition sélective de Bcl-XL par rapport à Bcl-2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces protéines dans l'apoptose .

Propriétés

IUPAC Name |

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEHITNKTMMZBR-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.